molecular formula C23H21N3O5S B2609097 N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922011-74-3

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2609097
CAS No.: 922011-74-3
M. Wt: 451.5
InChI Key: HFXCDQUJIZPWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen. The molecule is further functionalized with a sulfamoyl group bridging the oxazepin moiety to a phenyl ring, which is substituted with an isobutyramide group.

Properties

IUPAC Name

2-methyl-N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-14(2)22(27)24-15-7-10-17(11-8-15)32(29,30)26-16-9-12-20-18(13-16)23(28)25-19-5-3-4-6-21(19)31-20/h3-14,26H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXCDQUJIZPWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:

    Formation of the Dibenzo-oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-oxazepine core. This can be achieved through the reaction of 2-aminodiphenyl ether with phosgene or similar reagents under controlled conditions.

    Introduction of the Sulfamoyl Group: The next step involves the sulfonation of the dibenzo-oxazepine core

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated phenyl derivative.

    Final Coupling with Isobutyramide: The final step involves coupling the intermediate with isobutyramide under amide bond-forming conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazepine ring or the sulfamoyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Activity :
    • Compounds with similar structures have shown to inhibit inflammation in various models. For example, studies demonstrated that related benzenesulfonamide derivatives significantly reduced carrageenan-induced edema in animal models.
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial efficacy against several pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against bacteria such as Escherichia coli and Staphylococcus aureus.
  • Antioxidant Properties :
    • Preliminary studies suggest that the compound may exhibit antioxidant activity comparable to that of Vitamin C, indicating its potential role in combating oxidative stress.

Research Insights and Case Studies

Several case studies highlight the potential of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide in therapeutic applications:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of carrageenan-induced edema
AntimicrobialMIC values against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL)
AntioxidantComparable activity to Vitamin C

Case Study: Anticancer Activity

A study involving related compounds indicated potent anticancer activity against human tumor cell lines such as HCT-116 and MCF-7. The IC50 values suggested effective growth inhibition, highlighting the structural importance of sulfonamides in their biological efficacy.

Potential Applications in Drug Development

Given its diverse biological activities, this compound shows promise in several areas:

  • Pharmaceutical Development :
    • As a potential lead compound for developing anti-inflammatory or antimicrobial drugs.
  • Cancer Therapy :
    • Its anticancer properties warrant further investigation for possible applications in oncology.
  • Oxidative Stress Management :
    • The antioxidant properties suggest potential use in formulations aimed at reducing oxidative damage in various diseases.

Mechanism of Action

The exact mechanism of action of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, involved in central nervous system pathways. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties
  • The target’s sulfamoyl group enhances polarity (logP ~2.5 estimated), comparable to sulfonamide-containing thiazepines (logP 2.8–3.2) .
  • Isobutyramide increases metabolic stability relative to smaller substituents (e.g., methoxybenzyl in 31 ), as bulkier groups resist enzymatic cleavage .

Biological Activity

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a compound derived from the dibenzo[b,f][1,4]oxazepine family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C21H22N2O3S
  • Molecular Weight : 394.45 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key findings:

Anticancer Activity

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant anticancer properties. For example:

  • Mechanism : These compounds can inhibit cell proliferation by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Case Study : A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Properties

Some studies have reported the antimicrobial effects of oxazepine derivatives:

  • Activity Against Pathogens : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with a particular focus on its ability to disrupt bacterial cell wall synthesis .
  • Case Study : In vitro tests indicated that this class of compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.
  • Research Findings : Studies have suggested that treatment with similar oxazepine derivatives led to decreased levels of TNF-alpha and IL-6 in inflammatory models.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via PI3K/Akt and MAPK pathways
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines

The biological activities of this compound are largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can modulate receptor activity related to inflammation and immune response.
  • Cell Cycle Regulation : By affecting cell cycle checkpoints, it can induce cell death in rapidly dividing cancer cells.

Q & A

Q. What are the recommended synthetic pathways for N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including sulfonylation and amidation. Key steps include:

  • Sulfamoyl group introduction : Reacting the dibenzo[b,f][1,4]oxazepin core with chlorosulfonic acid under anhydrous conditions .
  • Amidation : Coupling the sulfamoyl intermediate with isobutyramide using coupling agents like EDCI/HOBt in DMF . Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Microwave-assisted synthesis or continuous flow methods can enhance yield and reduce side products .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use NMR spectroscopy (¹H and ¹³C) to confirm hydrogen/carbon environments, focusing on the sulfonamide (-SO₂NH-) and amide (-CONH-) peaks. IR spectroscopy verifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Stability testing under light, heat, and varying pH (e.g., 4–9) is critical. Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How does the compound interact with dopamine receptors, and what experimental models are suitable for mechanistic studies?

The dibenzo[b,f][1,4]oxazepin core acts as a dopamine D2 receptor antagonist . Use:

  • In vitro assays : Radioligand binding (³H-spiperone displacement in CHO-K1 cells expressing human D2 receptors) .
  • Functional studies : cAMP inhibition assays to confirm inverse agonism . Molecular docking (e.g., AutoDock Vina) can predict binding poses, validated via site-directed mutagenesis of receptor residues (e.g., Asp114) .

Q. How can contradictory data in receptor affinity assays be resolved?

Contradictions may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols using:

  • Uniform cell lines (e.g., HEK-293 with stable D2 receptor expression).
  • Control compounds (e.g., haloperidol for D2 antagonism). Statistical reconciliation via meta-analysis (e.g., mixed-effects models) and validation using orthogonal methods (e.g., β-arrestin recruitment assays) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for amidation) .
  • Continuous flow chemistry : Enhances mixing and heat transfer for sulfonylation steps .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; monitor via inline FTIR .

Methodological Challenges and Solutions

Q. How can researchers address low reproducibility in biological activity studies?

  • Standardize cell culture conditions : Use serum-free media for receptor assays to minimize variability .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to rule out off-target effects .
  • Blinded data analysis : Implement third-party validation to reduce bias .

Q. What advanced techniques are recommended for studying metabolic pathways?

  • LC-MS/MS : Identify metabolites in hepatocyte incubations (e.g., hydroxylation at the dibenzo ring).
  • Isotope labeling : Use ¹⁴C-labeled compound to trace excretion pathways in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.